Chloro(2-oxoethyl)mercury
Description
Chloro(2-oxoethyl)mercury is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-oxoethyl group (CH₂CO). This structure places it within the broader class of alkyl/aryl mercury chlorides, where mercury (Hg²⁺) forms covalent bonds with organic substituents and a chloride ion. The 2-oxoethyl group introduces a ketone functional group, which may influence the compound’s reactivity, solubility, and biological interactions.
Organomercury compounds are historically significant in industrial and agricultural applications, though their extreme toxicity has led to restricted use.
Properties
CAS No. |
5321-77-7 |
|---|---|
Molecular Formula |
C2H3ClHgO |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
chloro(2-oxoethyl)mercury |
InChI |
InChI=1S/C2H3O.ClH.Hg/c1-2-3;;/h2H,1H2;1H;/q;;+1/p-1 |
InChI Key |
FRSKIGNYYSERRB-UHFFFAOYSA-M |
Canonical SMILES |
C(C=O)[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(2-oxoethyl)mercury can be synthesized through the reaction of mercury(II) chloride with 2-oxoethyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The reaction can be represented as follows:
HgCl2+C2H3ClO→C3H3ClHgO+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may include additional purification steps, such as distillation or recrystallization, to remove impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-oxoethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other organic compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) and organic by-products.
Reduction: Elemental mercury (Hg) and various organic compounds.
Substitution: Substituted organomercury compounds with different functional groups.
Scientific Research Applications
Chloro(2-oxoethyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which chloro(2-oxoethyl)mercury exerts its effects involves its interaction with cellular components, such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including cytotoxicity and changes in cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Chloro(2-oxoethyl)mercury with structurally related organomercury chlorides, focusing on molecular features, stability, and functional group effects.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Group Analysis
Ketone vs. Ether Groups: The ketone group in this compound is electron-withdrawing, increasing the electrophilicity of the Hg center compared to methoxyethyl mercury chloride (electron-donating methoxy group). This difference may render the former more reactive in nucleophilic environments, such as biological systems . Methoxyethyl mercury chloride’s ether group enhances solubility in nonpolar solvents, whereas the ketone group in this compound could improve water solubility due to polarity .
Aliphatic vs. Aromatic Substituents: Chloro(o-hydroxyphenyl)mercury contains an aromatic hydroxyphenyl group, which confers resonance stabilization and reduced reactivity compared to aliphatic analogs like this compound.
Hydroxyethyl vs. In contrast, the ketone in this compound is less prone to hydrolysis but may participate in keto-enol tautomerism, affecting its stability .
Stability of Hg-Cl Bonds :
- All listed compounds exhibit strong Hg-Cl bonds, consistent with the high stability of mercury(II) chloro complexes . However, the organic substituent’s electronic properties modulate overall compound stability. For example, electron-withdrawing groups (e.g., ketone) may slightly weaken the Hg-Cl bond compared to electron-donating groups (e.g., methoxy) .
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